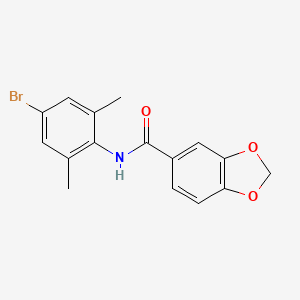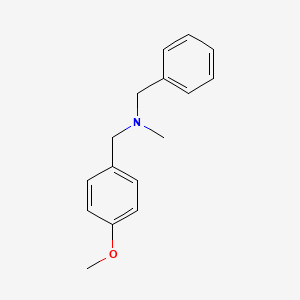![molecular formula C8H9BrClN3O B5885339 2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide CAS No. 415702-89-5](/img/structure/B5885339.png)
2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazide derivative of acetohydrazide and has shown promising results in various research applications. In
Wirkmechanismus
The mechanism of action of 2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide involves the inhibition of various signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer development. The compound also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and MCP-1. The compound also reduces the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to reduce tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide in lab experiments include its potent anti-inflammatory and antitumor properties, ease of synthesis, and high purity. However, the compound has some limitations, including its low solubility in water and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
There are various future directions for the research on 2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide. One direction is to investigate its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its bioavailability and efficacy. Additionally, the compound can be used as a lead compound for the development of novel anti-inflammatory and antitumor agents.
In conclusion, this compound is a promising chemical compound that has shown potent anti-inflammatory and antitumor properties in various scientific research applications. Its mechanism of action involves the inhibition of various signaling pathways involved in inflammation and cancer progression. The compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are various future directions for the research on this compound, including its potential as a therapeutic agent and the optimization of its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of 2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide involves the reaction of 2-bromo-4-chloroaniline with acetohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized for large-scale production and has been reported in various research articles.
Wissenschaftliche Forschungsanwendungen
2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide has been extensively studied in various scientific research applications. It has been found to have potent anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. The compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chloroanilino)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O/c9-6-3-5(10)1-2-7(6)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGNOPQZOHRXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)NCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355318 |
Source


|
| Record name | ZINC00300739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
415702-89-5 |
Source


|
| Record name | ZINC00300739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)


![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)

![1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5885328.png)
![2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)

![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)
![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)
![N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)